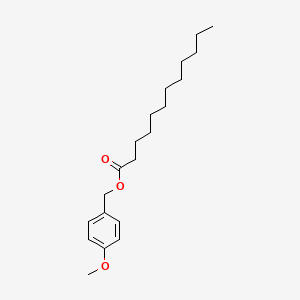

(4-Methoxyphenyl)methyl laurate

Description

Properties

CAS No. |

93980-79-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl dodecanoate |

InChI |

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3 |

InChI Key |

DRMAPFJISUWUEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of (4-Methoxyphenyl)methyl laurate may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.

Reduction: Formation of (4-methoxyphenyl)methyl alcohol.

Substitution: Formation of various substituted (4-methoxyphenyl)methyl laurate derivatives.

Scientific Research Applications

(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Methyl Laurate (C13H26O2)

- Structure: A straight-chain ester of lauric acid and methanol.

- Properties : Found naturally in plant extracts (e.g., Ipomoea batatas leaves, 14.24% in the n-hexane fraction) .

- Applications : Widely used in fragrances, soaps, and shampoos due to its mild odor and stability .

- Key Difference : Lacks aromatic or methoxy groups, resulting in lower molecular weight (214.34 g/mol) and higher volatility compared to (4-Methoxyphenyl)methyl laurate.

b) Methyl Cinnamate (C10H10O2)

- Structure : An aromatic ester with a cinnamoyl group.

- Properties : Constitutes 14.12% in the same Ipomoea batatas fraction as methyl laurate .

- Applications : Used in flavorings and perfumes for its sweet, balsamic aroma.

- Key Difference : The conjugated aromatic system in cinnamate enhances UV stability but reduces hydrophobicity compared to the 4-methoxyphenyl laurate derivative.

c) Methyl 4-Methoxyphenylacetate (C10H12O3)

- Structure : Features a 4-methoxyphenyl group attached to an acetate chain.

- Properties : Density = 1.135 g/mL; molar mass = 180.20 g/mol .

- Applications : Primarily used in chemical synthesis (e.g., pharmaceuticals or agrochemicals).

d) Herbicidal Esters with 4-Methoxyphenyl Substituents

- Structure : Esters with 4-methoxyphenylmethyl or similar groups (e.g., 4-chlorobenzyl, 3,4,5-trimethoxyphenyl) .

- Properties: Demonstrated moderate herbicidal activity against rape (Brassica napus) but weak efficacy against barnyard grass (Echinochloa crus-galli) .

Notes:

- Lipophilicity : The laurate chain in (4-Methoxyphenyl)methyl laurate increases lipid solubility compared to methyl 4-methoxyphenylacetate, which may enhance bioavailability in biological systems.

- Herbicidal Potential: Analogous 4-methoxyphenyl-substituted esters exhibit selective activity against dicots (e.g., rape), suggesting similar applications for this compound .

Q & A

Q. What are the standard analytical methods for determining the purity of (4-Methoxyphenyl)methyl laurate in research settings?

Methodological Answer: Gas chromatography (GC) with a split injection ratio (50:1) and helium carrier gas (2.0 mL/min) is recommended. Use a polar capillary column to resolve peaks, with methyl undecanoate as an internal standard. System suitability requires a resolution ≥5 between methyl laurate and adjacent peaks . For structural confirmation, supplement with H/C NMR and FT-IR to verify ester and aromatic methoxy functional groups .

Q. What synthetic routes are commonly employed for the laboratory preparation of (4-Methoxyphenyl)methyl laurate?

Methodological Answer: A two-step approach is typical:

Esterification : React 4-methoxyphenyl methanol with lauric acid under acid catalysis (e.g., HSO) at reflux.

Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient, followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm product identity via GC-MS and NMR .

Q. How should spectroscopic data be interpreted to distinguish (4-Methoxyphenyl)methyl laurate from structurally similar esters?

Methodological Answer: Key NMR signals include:

- H NMR : A singlet at δ ~3.8 ppm (methoxy group on phenyl), triplet at δ ~4.3 ppm (CH adjacent to ester oxygen), and aromatic protons as a doublet (δ ~6.8–7.2 ppm).

- C NMR : Confirm ester carbonyl (~170 ppm) and methoxy carbons (~55 ppm). Compare with spectral libraries of related esters (e.g., methyl laurate) to rule out contaminants .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical thermophysical properties in (4-Methoxyphenyl)methyl laurate mixtures be resolved?

Methodological Answer: Apply the Redlich–Kister equation to model excess properties (e.g., molar volume, refractive index). Calculate deviations between experimental and ideal values, then perform error propagation analysis to identify systematic biases. For example, negative excess refractive indices at low mole fractions may indicate strong intermolecular interactions, requiring adjustments to mixing rules . Statistical validation (e.g., χ tests) ensures model robustness .

Q. What experimental parameters are critical for studying combustion kinetics of (4-Methoxyphenyl)methyl laurate in shock tube experiments?

Methodological Answer:

- Conditions : Maintain temperatures between 1026–1388 K and pressures of 3.5–7.0 atm.

- Equivalence Ratios : Test fuel-rich (Φ = 1.4) to lean (Φ = 0.3) mixtures to map reactivity.

- Data Validation : Compare ignition delay times with literature mechanisms (e.g., methyl laurate combustion models) and adjust Arrhenius pre-exponential factors to align predictions with experimental data .

Q. How do excess molar volume trends in (4-Methoxyphenyl)methyl laurate + alkane blends inform biodiesel formulation?

Methodological Answer: Measure density and viscosity deviations in binary systems (e.g., with n-octane or ethyl cyclohexane). Negative excess molar volumes suggest volume contraction due to hydrogen bonding, while positive values indicate steric hindrance. These data guide blending ratios to optimize biodiesel cold-flow properties and combustion efficiency .

Q. What strategies mitigate oxidative degradation during long-term stability studies of (4-Methoxyphenyl)methyl laurate?

Methodological Answer:

- Storage : Use amber vials under inert gas (N) at –20°C to minimize photolysis and hydrolysis.

- Analysis : Track peroxide formation via iodometric titration and quantify degradation products (e.g., free lauric acid) using HPLC with UV detection at 210 nm .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting literature reports on the melting point of (4-Methoxyphenyl)methyl laurate?

Methodological Answer:

Standardize Methods : Use differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 5°C/min) under N.

Purity Verification : Cross-check via GC (purity ≥98%) and NMR.

Meta-Analysis : Compare DSC data across studies using the same methodology; discrepancies >2°C may indicate polymorphic forms or impurities .

Q. What statistical approaches validate reproducibility in kinetic studies of (4-Methoxyphenyl)methyl laurate hydrolysis?

Methodological Answer:

- Replicates : Perform triplicate runs under identical conditions (pH, temperature).

- Error Bars : Calculate 95% confidence intervals for rate constants.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Use ANOVA to compare batch-to-batch variability .

Methodological Tables

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.